Technical Monograph: 4-Chloro-2-methylphenyl Isothiocyanate
Technical Monograph: 4-Chloro-2-methylphenyl Isothiocyanate
CAS Number: 23165-53-9 Molecular Formula: C₈H₆ClNS Molecular Weight: 183.66 g/mol [1][2]
Executive Summary: The Electrophilic Scaffold
In the landscape of medicinal chemistry, 4-Chloro-2-methylphenyl isothiocyanate represents a high-value electrophilic building block.[2] Unlike generic alkyl isothiocyanates, this aryl derivative combines the steric modulation of an ortho-methyl group with the electronic tuning of a para-chloro substituent.[2] This specific substitution pattern is critical in drug discovery for optimizing ligand-protein binding interactions—specifically in filling hydrophobic pockets of kinase domains and G-protein coupled receptors (GPCRs).[2]
This guide provides a rigorous technical analysis of its physiochemical properties, validated synthesis protocols, and its application in generating privileged heterocycles like thioureas, thiazoles, and thiohydantoins.[2]
Physiochemical Profile & Identification
Precise characterization is the first line of defense against experimental failure.[2] The following data aggregates standard industrial specifications.
| Property | Specification | Technical Note |
| CAS Number | 23165-53-9 | Distinct from isomer 5-chloro-2-methyl (CAS 19241-36-2).[2] |
| IUPAC Name | 4-Chloro-2-methyl-1-isothiocyanatobenzene | Nomenclature prioritizes the NCS group at position 1.[2] |
| Appearance | Pale yellow to colorless liquid | Darkens upon oxidation/moisture exposure.[2] |
| Boiling Point | 135-136 °C (at 12 mmHg) | High vacuum distillation recommended for purification.[2] |
| Density | 1.25 g/mL (at 25 °C) | Denser than water; forms bottom layer in aqueous extractions.[2] |
| Reactivity | Electrophilic (Hard/Soft character) | The central Carbon of -N=C=S is soft electrophile.[2] |
| Storage | 2-8 °C, Inert Atmosphere (Ar/N₂) | Moisture sensitive; hydrolyzes to carbamate/aniline.[2] |
Synthetic Routes & Production
While thiophosgene (CSCl₂) was historically used, its extreme toxicity has shifted modern protocols toward dithiocarbamate desulfurization .[2] This method is safer, scalable, and avoids gaseous toxic byproducts.[2]
Protocol: Desulfurization of Dithiocarbamate Salts
Precursor: 4-Chloro-2-methylaniline (CAS 95-69-2)[2]
Step 1: Dithiocarbamate Formation
-
Setup: Charge a round-bottom flask with 4-Chloro-2-methylaniline (1.0 eq) and Triethylamine (Et₃N, 2.5 eq) in THF (anhydrous).
-
Addition: Cool to 0°C. Dropwise add Carbon Disulfide (CS₂, 5.0 eq).
-
Observation: A heavy precipitate (triethylammonium dithiocarbamate salt) will form.[2] Stir for 2 hours at room temperature.
Step 2: Desulfurization (The "Tosyl Chloride" Method) [2]
-
Reagent: Cool the mixture back to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in minimal THF.
-
Mechanism: TsCl activates the sulfur, creating a leaving group that facilitates the elimination of elemental sulfur or sulfide equivalents.[2]
-
Workup: Quench with water. Extract with CH₂Cl₂.[2][3][4] Wash organic layer with 1N HCl (to remove unreacted amine) and brine.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Logic Visualization
The following diagram illustrates the transformation logic, highlighting the critical intermediate state.
Figure 1: Step-wise synthesis pathway via the dithiocarbamate intermediate, avoiding thiophosgene.
Reactivity & Mechanistic Insights
The isothiocyanate (-N=C=S) moiety is a heterocumulene.[2] Its reactivity is defined by the electrophilic carbon atom flanked by nitrogen and sulfur.[2]
The "Soft" Electrophile Advantage
Unlike isocyanates (-N=C=O), isothiocyanates are "softer" electrophiles.[2]
-
Selectivity: They react preferentially with primary amines (nucleophiles) over hydroxyl groups (water/alcohols) under neutral conditions.[2] This allows for reactions in non-anhydrous solvents if necessary.[2]
-
Regiochemistry: Nucleophilic attack occurs exclusively at the central Carbon, pushing electron density onto the Sulfur (forming a thiolate-like transition state), which then protonates to form the stable thiourea.[2]
Impact of Aryl Substitution[2][4][5]
-
4-Chloro (Para): Electron-withdrawing (Inductive effect).[2] It increases the electrophilicity of the -NCS carbon, accelerating the reaction rate with amines compared to unsubstituted phenyl isothiocyanate.[2]
-
2-Methyl (Ortho): Steric hindrance.[2] It protects the resulting thiourea nitrogen from metabolic degradation and restricts conformational rotation, which is often desired in "locking" a ligand into a bioactive conformation.[2]
Applications in Drug Discovery
This specific isothiocyanate is a "privileged scaffold" generator.[2] It is primarily used to synthesize N,N'-disubstituted thioureas , which are precursors to heterocycles.[2]
Workflow: From Scaffold to Lead Compound
-
Thiourea Synthesis: Reaction with a secondary amine or piperazine derivative.[2]
-
Cyclization (The Hantzsch Reaction): Reacting the thiourea with α-haloketones yields 2-aminothiazoles .[2]
-
Desulfurization: Converting thioureas to ureas or guanidines using HgO or EDCI.[2]
Application Logic Diagram
The diagram below details how this building block branches into three distinct pharmacological classes.
Figure 2: Divergent synthesis pathways converting the isothiocyanate core into bioactive heterocycles.[2]
Handling & Safety Protocols (HSE)
Isothiocyanates are potent lachrymators and sensitizers .[2]
-
Engineering Controls: All transfers must occur in a fume hood. The vapor pressure is sufficient to cause respiratory distress at room temperature.[2]
-
Decontamination: Spills should be treated with an aqueous solution of 5% ammonia and surfactant.[2] The amine reacts with the isothiocyanate to form a non-volatile thiourea.[2]
-
PPE: Nitrile gloves are generally effective, but double-gloving is recommended due to the compound's lipophilicity.[2]
References
-
Wong, R., & Dolman, S. J. (2007).[2][3] Isothiocyanate Synthesis from Dithiocarbamate Salts.[2][3][4][5][6] Journal of Organic Chemistry.[2][3] [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates: Recent Methodologies. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90463 (4-Chloro-2-methylaniline precursor). [Link][2]
Sources
- 1. scbt.com [scbt.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
